molecular formula C17H31NO5 B14866480 3-Tert-butoxy-1-tert-butoxycarbonylamino-cyclopentanecarboxylic acid ethyl ester

3-Tert-butoxy-1-tert-butoxycarbonylamino-cyclopentanecarboxylic acid ethyl ester

Cat. No.: B14866480
M. Wt: 329.4 g/mol
InChI Key: XYPXVWNNVZIKDQ-UHFFFAOYSA-N
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Description

3-Tert-butoxy-1-tert-butoxycarbonylamino-cyclopentanecarboxylic acid ethyl ester is a complex organic compound with significant applications in synthetic organic chemistry. This compound is characterized by the presence of tert-butoxy and tert-butoxycarbonylamino groups attached to a cyclopentanecarboxylic acid ethyl ester backbone. It is known for its stability and versatility in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Tert-butoxy-1-tert-butoxycarbonylamino-cyclopentanecarboxylic acid ethyl ester typically involves multiple steps. One common method includes the protection of amino groups using tert-butoxycarbonyl (Boc) groups, followed by esterification and cyclization reactions. The reaction conditions often involve the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine or pyridine.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow microreactor systems, which offer enhanced efficiency and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Tert-butoxy-1-tert-butoxycarbonylamino-cyclopentanecarboxylic acid ethyl ester undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions are common, where the tert-butoxy or Boc groups can be replaced by other functional groups.

Common Reagents and Conditions

The reactions typically require specific reagents and conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or alcohols in the presence of a base such as sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

3-Tert-butoxy-1-tert-butoxycarbonylamino-cyclopentanecarboxylic acid ethyl ester has diverse applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is utilized in the development of biologically active molecules, including potential pharmaceuticals.

    Medicine: Research into its derivatives has shown promise in the treatment of various diseases.

    Industry: It is employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 3-Tert-butoxy-1-tert-butoxycarbonylamino-cyclopentanecarboxylic acid ethyl ester exerts its effects involves interactions with specific molecular targets and pathways. The tert-butoxycarbonylamino group can act as a protecting group, preventing unwanted reactions during synthesis. The compound’s stability and reactivity are influenced by the electronic and steric effects of the tert-butoxy groups.

Comparison with Similar Compounds

Similar Compounds

  • 3-Tert-butoxy-1-tert-butoxycarbonylamino-cyclopentanecarboxylic acid methyl ester
  • 3-Tert-butoxy-1-tert-butoxycarbonylamino-cyclopentanecarboxylic acid propyl ester

Uniqueness

Compared to similar compounds, 3-Tert-butoxy-1-tert-butoxycarbonylamino-cyclopentanecarboxylic acid ethyl ester offers unique advantages in terms of stability and reactivity. Its specific structure allows for selective reactions, making it a valuable intermediate in organic synthesis.

Properties

Molecular Formula

C17H31NO5

Molecular Weight

329.4 g/mol

IUPAC Name

ethyl 3-[(2-methylpropan-2-yl)oxy]-1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopentane-1-carboxylate

InChI

InChI=1S/C17H31NO5/c1-8-21-13(19)17(18-14(20)23-16(5,6)7)10-9-12(11-17)22-15(2,3)4/h12H,8-11H2,1-7H3,(H,18,20)

InChI Key

XYPXVWNNVZIKDQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1(CCC(C1)OC(C)(C)C)NC(=O)OC(C)(C)C

Origin of Product

United States

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